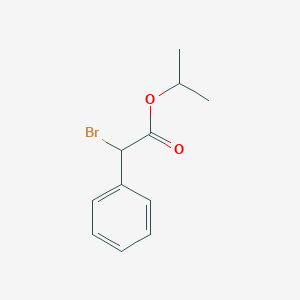
Propan-2-yl 2-bromo-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-bromo-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenylacetate moiety, with an isopropyl group as the esterifying alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromo-2-phenylacetate can be synthesized through the esterification of 2-bromo-2-phenylacetic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-bromo-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 2-bromo-2-phenylacetic acid and isopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetates.
Reduction: 2-bromo-2-phenylethanol.
Hydrolysis: 2-bromo-2-phenylacetic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 2-bromo-2-phenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-bromo-2-phenylacetate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, such as enzyme activity and receptor signaling, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-phenylacetic acid: Similar structure but lacks the ester group.
Propan-2-yl 2-chloro-2-phenylacetate: Similar ester structure but with a chlorine atom instead of bromine.
2-Phenyl-2-propanol: Similar phenyl group but with a hydroxyl group instead of an ester.
Uniqueness
Propan-2-yl 2-bromo-2-phenylacetate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
VGTJZEKCWGVZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


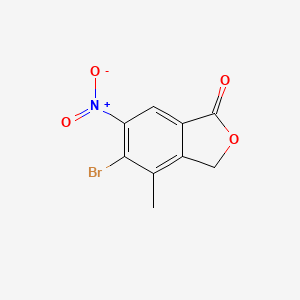
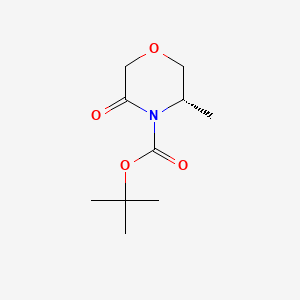
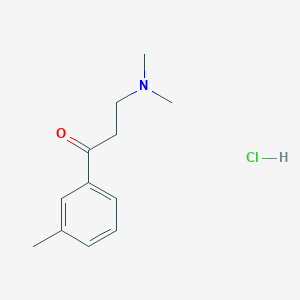
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)




![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
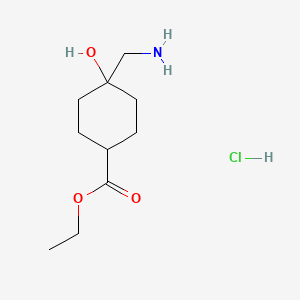

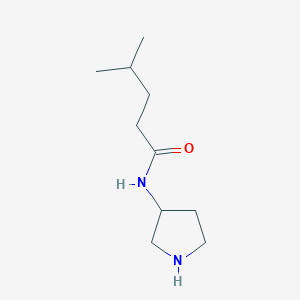

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
